Cas no 804433-27-0 (Ethyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate)

Ethyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate
- EN300-6747096
- 804433-27-0
- ethyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate
-
- Inchi: 1S/C15H19N3O2/c1-2-20-15(19)14(16)8-13-10-18(11-17-13)9-12-6-4-3-5-7-12/h3-7,10-11,14H,2,8-9,16H2,1H3/t14-/m0/s1
- InChI Key: SDFYGEVNSXCOBH-AWEZNQCLSA-N
- SMILES: O(CC)C([C@H](CC1=CN(C=N1)CC1C=CC=CC=1)N)=O
Computed Properties
- Exact Mass: 273.147726857g/mol
- Monoisotopic Mass: 273.147726857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.1Ų
- XLogP3: 1.3
Ethyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6747096-0.5g |
ethyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate |
804433-27-0 | 95.0% | 0.5g |
$699.0 | 2025-03-13 | |
Enamine | EN300-6747096-1.0g |
ethyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate |
804433-27-0 | 95.0% | 1.0g |
$728.0 | 2025-03-13 | |
Enamine | EN300-6747096-10.0g |
ethyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate |
804433-27-0 | 95.0% | 10.0g |
$3131.0 | 2025-03-13 | |
Enamine | EN300-6747096-2.5g |
ethyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate |
804433-27-0 | 95.0% | 2.5g |
$1428.0 | 2025-03-13 | |
Enamine | EN300-6747096-0.05g |
ethyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate |
804433-27-0 | 95.0% | 0.05g |
$612.0 | 2025-03-13 | |
Enamine | EN300-6747096-0.25g |
ethyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate |
804433-27-0 | 95.0% | 0.25g |
$670.0 | 2025-03-13 | |
Enamine | EN300-6747096-5.0g |
ethyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate |
804433-27-0 | 95.0% | 5.0g |
$2110.0 | 2025-03-13 | |
Enamine | EN300-6747096-0.1g |
ethyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate |
804433-27-0 | 95.0% | 0.1g |
$640.0 | 2025-03-13 |
Ethyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate Related Literature
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
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Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
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Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
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Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
Additional information on Ethyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate
Comprehensive Overview of Ethyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate (CAS No. 804433-27-0)
Ethyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate (CAS No. 804433-27-0) is a chiral amino acid ester derivative with significant applications in pharmaceutical research and organic synthesis. This compound, often referred to as a benzylimidazole-based amino acid ester, has garnered attention due to its unique structural features and potential biological activities. Researchers and chemists are increasingly exploring its role in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
The molecular structure of Ethyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate combines an imidazole ring with a benzyl group and an ethyl ester moiety, making it a versatile intermediate for peptide synthesis and medicinal chemistry. Its chiral center at the 2-position is critical for stereoselective reactions, a topic of high interest in asymmetric synthesis. Recent studies highlight its potential in targeting G-protein-coupled receptors (GPCRs), a hot topic in drug development due to their involvement in numerous physiological processes.
In the context of green chemistry and sustainable synthesis, Ethyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate has been investigated for its compatibility with eco-friendly solvents and catalysts. This aligns with the growing demand for environmentally benign synthetic routes, a frequently searched topic among chemists. Its stability under mild conditions also makes it suitable for flow chemistry applications, another trending area in modern organic synthesis.
The compound's imidazole core is a key pharmacophore found in many FDA-approved drugs, which explains its relevance in structure-activity relationship (SAR) studies. Researchers often search for derivatives of benzylimidazole amino acids to optimize bioavailability and target specificity. Additionally, its ester group offers flexibility for further functionalization, a feature highly valued in prodrug design.
From an analytical perspective, Ethyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate can be characterized using advanced techniques such as HPLC-MS and NMR spectroscopy. These methods are frequently discussed in online forums and scientific communities, reflecting their importance in quality control and compound verification. The compound's UV absorption properties also make it suitable for photophysical studies, a niche but growing field in material science.
In summary, Ethyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate (CAS No. 804433-27-0) represents a multifaceted building block with broad applicability in drug discovery, asymmetric catalysis, and bioconjugation. Its alignment with current trends like GPCR-targeted therapies and green synthesis ensures its continued relevance in scientific literature and industrial applications.
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